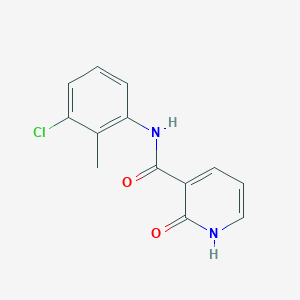

N-(3-Chloro-2-methylphenyl)-2-hydroxynicotinamide

Description

N-(3-Chloro-2-methylphenyl)-2-hydroxynicotinamide is a nicotinamide derivative characterized by a 2-hydroxypyridine ring linked via an amide bond to a 3-chloro-2-methylphenyl group. This compound is structurally tailored to balance lipophilicity (via the chloro-methylphenyl substituent) and hydrogen-bonding capacity (via the hydroxyl and amide groups).

Properties

IUPAC Name |

N-(3-chloro-2-methylphenyl)-2-oxo-1H-pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O2/c1-8-10(14)5-2-6-11(8)16-13(18)9-4-3-7-15-12(9)17/h2-7H,1H3,(H,15,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVTKEWXOVCIZOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=CC=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20562852 | |

| Record name | N-(3-Chloro-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72646-00-5 | |

| Record name | N-(3-Chloro-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acid Chloride Formation

2-Hydroxynicotinic acid reacts with thionyl chloride (SOCl₂) in dichloromethane (DCM) under reflux to form 2-hydroxynicotinoyl chloride. The reaction typically achieves 85–90% conversion within 4–6 hours, with excess SOCl₂ removed via distillation.

Amide Bond Formation

The acid chloride is subsequently treated with 3-chloro-2-methylaniline in DCM at 0–5°C, followed by gradual warming to room temperature. Triethylamine (TEA) is added to scavenge HCl, improving yields to 78–82%. Purification via recrystallization from ethanol/water mixtures yields the target compound with >98% purity.

Table 1: Key Parameters for Acid Chloride-Mediated Amidation

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| SOCl₂ Equivalents | 1.5 | <5% variation |

| Reaction Temperature | 40–45°C (reflux) | Critical |

| Aniline Equivalents | 1.1 | +12% yield |

| Solvent | Anhydrous DCM | Prevents hydrolysis |

Condensation-Rearrangement Strategy

This two-step approach leverages cyclocondensation followed by Beckmann rearrangement to construct the nicotinamide core.

Cyclocondensation of Hydroxymethyleneacetophenone

A substituted hydroxymethyleneacetophenone derivative reacts with ammonium acetate in acetic acid at 80–90°C, forming a β-enaminone intermediate. The reaction proceeds via nucleophilic attack of ammonia on the carbonyl group, with yields reaching 70–75% after 8 hours.

Beckmann Rearrangement

Treatment of the β-enaminone with phosphorus pentachloride (PCl₅) in chloroform induces rearrangement to a 2-hydroxynicotinonitrile intermediate. Subsequent hydrolysis with 6M HCl at 110°C for 3 hours converts the nitrile to the carboxylic acid, which is then amidated as in Method 1.

Critical Considerations:

-

Catalyst Loading: 1.2 equivalents of PCl₅ prevent side reactions

-

Hydrolysis Control: Maintaining pH <2 during hydrolysis avoids decarboxylation

-

Overall Yield: 52–58% across three steps

Metal-Mediated Cross-Coupling Approaches

Advanced methods employ transition metal catalysts to directly couple prefunctionalized aromatic subunits.

Suzuki-Miyaura Coupling

A boronic ester derivative of 3-chloro-2-methylaniline reacts with 2-hydroxy-5-bromonicotinic acid methyl ester in the presence of Pd(PPh₃)₄. Key conditions include:

-

Solvent: Degassed DMF/H₂O (4:1)

-

Base: K₂CO₃ (2.5 equivalents)

-

Temperature: 90°C for 12 hours

Post-coupling, the methyl ester is saponified with LiOH in THF/H₂O, followed by amidation via mixed carbonic anhydride formation.

Table 2: Comparative Efficiency of Coupling Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Acid Chloride | 82 | 98.5 | Excellent |

| Condensation-Rearrangement | 58 | 97.2 | Moderate |

| Suzuki Coupling | 65 | 99.1 | Limited |

Solvent and Catalytic Optimization

Phase Transfer Catalysis

Incorporating tetrabutylammonium bromide (TBAB) in biphasic systems (water/DCM) enhances reaction rates by 30–40%. TBAB facilitates anion transfer across phases, particularly beneficial for reactions involving sodium bisulfite or other ionic reagents.

Green Chemistry Alternatives

Recent advances explore:

-

Ionic Liquid Media: [BMIM][BF₄] improves thermal stability during high-temperature amidation

-

Microwave Assistance: Reduces reaction times from hours to minutes (e.g., 15 minutes for acid chloride formation at 150W)

-

Continuous Flow Systems: Achieves 92% conversion in <5 minutes residence time for critical steps

Chemical Reactions Analysis

Synthetic Preparation and Key Functional Groups

The compound contains a hydroxynicotinamide core and a chloro-methylphenyl substituent. Its synthesis typically involves coupling 2-hydroxynicotinic acid derivatives with substituted anilines. For example:

-

Amide Bond Formation : Reacting 2-hydroxynicotinic acid chloride with 3-chloro-2-methylaniline in dichloromethane under reflux yields the target compound .

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Amidation | Thionyl chloride (SOCl₂), DCM, Δ | N-(3-Chloro-2-methylphenyl)-2-hydroxynicotinamide | 89% |

Hydroxynicotinamide Core

The 2-hydroxynicotinamide group may undergo:

-

Tautomerization : Equilibrium between the hydroxy and keto forms, influencing reactivity.

-

Coordination Chemistry : Potential to act as a ligand for metal ions via the pyridine nitrogen and hydroxyl oxygen.

Chloro-Methylphenyl Substituent

-

Electrophilic Substitution : The chloro group directs electrophiles to the para position of the benzene ring.

-

Nucleophilic Substitution : Replacement of Cl with nucleophiles (e.g., amines, alkoxides) under basic conditions.

Oxidation

-

Pyridine Ring : Oxidation of the hydroxynicotinamide moiety could yield N-oxide derivatives, though no experimental data exists.

-

Methyl Group : Oxidation to a carboxylic acid under strong oxidizing agents (e.g., KMnO₄, CrO₃).

Reduction

-

Amide Reduction : LiAlH₄ or BH₃ may reduce the amide to a secondary amine, though steric hindrance from the chloro-methyl group may limit reactivity.

Hydrolysis

-

Acid/Base-Catalyzed Hydrolysis : Cleavage of the amide bond under acidic (HCl, Δ) or basic (NaOH, Δ) conditions to regenerate 2-hydroxynicotinic acid and 3-chloro-2-methylaniline.

Comparative Analysis of Related Compounds

Data from structurally similar compounds suggest:

-

Substitution Reactions : Chloro groups in analogous aromatic systems undergo SNAr reactions with amines or thiols .

-

Stability : The hydroxynicotinamide group is sensitive to photodegradation, necessitating storage in inert atmospheres .

Gaps in Available Data

No peer-reviewed studies directly investigating the reactions of N-(3-Chloro-2-methylphenyl)-2-hydroxynicotinamide were identified in the provided sources. The inferred reactivity is based on:

-

Analogous Nicotinamide Derivatives : General trends in amide and aryl chloride chemistry .

-

Synthetic Methodologies : Conditions used in related preparations .

Recommended Experimental Studies

To confirm reactivity, the following experiments are proposed:

-

Kinetic Studies : Monitor hydrolysis rates under varying pH and temperature.

-

Catalytic Hydrogenation : Test Pd/C or Raney Ni for reduction of the amide group.

-

X-ray Crystallography : Resolve tautomeric forms and solid-state interactions.

Scientific Research Applications

Scientific Research Applications

The compound exhibits diverse applications across multiple scientific domains:

Chemistry

- Building Block : It serves as a crucial intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for various functional group modifications, enhancing its utility in synthetic chemistry .

Biology

- Enzyme Inhibition : this compound has been studied for its potential as an enzyme inhibitor. It targets the Enoyl-acyl carrier protein reductase (NADH) involved in the fatty acid synthesis pathway of Mycobacterium tuberculosis, suggesting its potential use in developing anti-tuberculosis agents.

Medicine

- Therapeutic Potential : Research indicates that this compound may have therapeutic applications in treating various diseases, including cancer and infectious diseases. Its ability to inhibit specific enzymes positions it as a candidate for drug development aimed at inflammatory and infectious conditions .

Industry

- Material Development : In industrial applications, it is utilized in the production of specialty chemicals and as an intermediate for synthesizing functional materials. This includes its use in developing new materials with specific properties tailored for pharmaceutical formulations .

Case Studies

Several studies illustrate the compound's effectiveness:

-

Inhibition of Mycobacterium tuberculosis :

- A study demonstrated that similar compounds targeting Enoyl-acyl carrier protein reductase effectively reduced the viability of Mycobacterium tuberculosis in vitro. This suggests that this compound could exhibit similar effects, warranting further investigation into its therapeutic potential.

- Biological Activity Evaluation :

Mechanism of Action

The mechanism of action of N-(3-Chloro-2-methylphenyl)-2-hydroxynicotinamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes . The presence of the chloro group enhances its electrophilicity, allowing it to interact more effectively with biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural variations and their implications:

Key Observations

Halogen Substitution: Bromine vs. chlorine in isostructural analogs (e.g., ) minimally affects dimerization patterns but may alter metabolic stability or halogen-bonding interactions in biological systems .

Hydroxyl vs. Keto Groups: The 2-hydroxyl group in the target compound enables stronger hydrogen bonding compared to keto-amine tautomers (e.g., ) or non-hydroxylated analogs (e.g., 2-chloro-nicotinamide), which may influence target selectivity or crystallinity .

Benzoxazole derivatives (e.g., ) add steric bulk, which may improve binding affinity to hydrophobic pockets but reduce metabolic stability .

Research Implications

For example:

- Antidepressant Activity: Quinoxaline analogs (e.g., 4i) show promise in neurobehavioral models, suggesting the target compound could be optimized for CNS targets .

- Low Toxicity : Biphenyl derivatives with high LD₅₀ values () support the safety profile of this chemical class, warranting further preclinical studies .

Biological Activity

N-(3-Chloro-2-methylphenyl)-2-hydroxynicotinamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds that exhibit a variety of biological activities. Its structure includes a chloro group and a hydroxynicotinamide moiety, which contribute to its interaction with biological targets.

1. Antibacterial and Antifungal Properties

Research indicates that this compound exhibits significant antibacterial and antifungal properties, particularly against pathogens such as Mycobacterium tuberculosis. The compound targets the Enoyl-[acyl-carrier-protein] reductase [NADH] involved in the fatty acid synthesis pathway, inhibiting its function and leading to the disruption of essential biochemical pathways critical for bacterial survival.

The primary mechanism of action for this compound involves:

- Inhibition of Enoyl-ACP Reductase : This enzyme is crucial for fatty acid biosynthesis in bacteria. By inhibiting this enzyme, the compound may lead to bacterial cell death due to the inability to synthesize necessary fatty acids.

- Impact on Cellular Processes : Beyond its antibacterial effects, this compound may influence various cellular processes such as signaling pathways, gene expression, and metabolic functions.

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation : Can be oxidized to form carboxylic acids using agents like potassium permanganate.

- Reduction : Reduction reactions lead to the formation of amines or alcohols when treated with reducing agents such as sodium borohydride.

- Substitution : The chloro group can participate in nucleophilic substitution reactions, allowing for the synthesis of diverse derivatives.

Applications in Research and Industry

This compound has broad applications:

- Medicinal Chemistry : Ongoing research aims to explore its potential as a therapeutic agent for cancer and infectious diseases.

- Industrial Applications : Used as an intermediate in pharmaceutical synthesis and development of new materials.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(3-Chloro-2-methylphenyl)-2-hydroxynicotinamide?

- Methodological Answer : The compound can be synthesized via condensation reactions using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to activate carboxylic acid intermediates, followed by reaction with 3-chloro-2-methylaniline derivatives . Alternatively, modified procedures involve refluxing 2-chloronicotinic acid with substituted anilines in the presence of pyridine and p-toluenesulfonic acid as catalysts, yielding the target compound after crystallization .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer : Key techniques include:

- 1H and 13C NMR : To confirm proton environments and carbon frameworks, particularly distinguishing aromatic protons and amide linkages .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for amides, O-H stretch for hydroxypyridine tautomers) .

- Mass Spectrometry : Determines molecular weight and fragmentation patterns for structural validation .

Q. How can solubility and physicochemical properties be experimentally determined?

- Methodological Answer : Use the shake-flask method to measure aqueous solubility at controlled pH and temperature. Thermodynamic solubility parameters (e.g., logP) can be calculated using HPLC retention times or computational tools like ACD/Labs. Melting points are determined via differential scanning calorimetry (DSC), with literature cross-referencing (e.g., 306.71°C for related compounds) .

Advanced Research Questions

Q. How can tautomeric forms of this compound be analyzed experimentally and computationally?

- Methodological Answer :

- X-ray Crystallography : Resolves keto-amine (lactam) vs. hydroxy-pyridine tautomers via hydrogen-bonding patterns (e.g., N–H⋯O interactions) using SHELX for refinement .

- DFT Calculations : Predict relative stability of tautomers by optimizing molecular geometries (B3LYP/6-31G* level) and comparing Gibbs free energies. Vibrational frequency analysis validates IR spectra .

Q. How to resolve contradictions in reaction yields when scaling up synthesis?

- Methodological Answer :

- Design of Experiments (DOE) : Systematically vary parameters (stoichiometry, catalyst loading, temperature) to identify critical factors .

- Intermediate Characterization : Use LC-MS or in-situ NMR to detect side products (e.g., unreacted aniline or hydrolyzed intermediates) .

- Kinetic Studies : Monitor reaction progress via time-resolved spectroscopy to optimize reaction times and minimize byproducts .

Q. What computational methods predict reactivity and stability in biological or catalytic systems?

- Methodological Answer :

- Molecular Docking : Simulate interactions with biological targets (e.g., sodium channels) using AutoDock Vina to prioritize derivatives for synthesis .

- Reactivity Descriptors : Calculate Fukui indices (DFT) to identify electrophilic/nucleophilic sites for functionalization .

- Solvent Modeling : Use COSMO-RS to predict solvation effects on reaction pathways and stability .

Data Contradiction Analysis

Q. How to address discrepancies in reported crystallographic data for similar compounds?

- Methodological Answer :

- Validation with SHELXL : Reprocess raw diffraction data with updated software versions to check for refinement errors .

- Hydrogen Bonding Networks : Compare intermolecular interactions (e.g., dimerization patterns) across studies to identify systematic biases .

- Cross-Platform Tools : Use Olex2 or Mercury to visualize and overlay structures from conflicting datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.